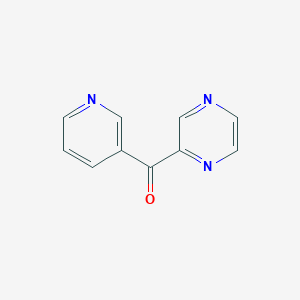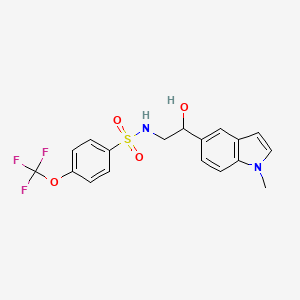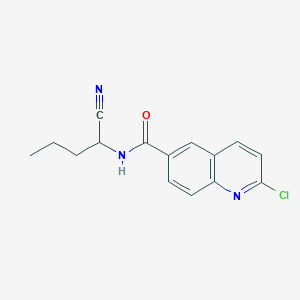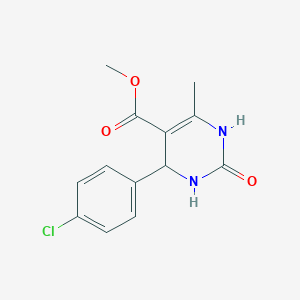
Pyrazin-2-yl(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazin-2-yl(pyridin-3-yl)methanone is a chemical compound with the molecular formula C11 H8 N2 O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of this compound involves the use of transition metals to catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This process is efficient and can be performed under mild conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazine ring attached to a pyridine ring via a methanone group . This structure is important for its chemical properties and potential applications.Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it can be synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 185.18 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Antimicrobial and Antibacterial Properties
- Pyrazin-2-yl(pyridin-3-yl)methanone derivatives demonstrate significant antimicrobial activity. For instance, some derivatives synthesized through condensation processes exhibited comparable activity to standard drugs like ciprofloxacin and fluconazole, particularly those containing methoxy groups (Kumar et al., 2012).
- Additional studies have shown that synthesized derivatives of this compound, such as (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, exhibit moderate antibacterial activities against both Gram-positive and Gram-negative bacteria, with some also displaying moderate antioxidant activities (Golea Lynda, 2021).
Antitubercular Activity
- This compound derivatives also show promise in antitubercular applications. A study on a series of indazol-2-yl(pyridin-4-yl)methanones, derived from the anti-tubercular drug isoniazid, revealed moderate anti-tubercular activity against Mycobacterium tuberculosis (Napoleon et al., 2015).
Synthesis and Structural Analysis
- Research has been conducted on the synthesis and structural characterization of various this compound derivatives. One study focused on methylation processes leading to specific compounds, providing insights into the molecular structure and bonding characteristics of these derivatives (Kloubert et al., 2012).
- Another study detailed the synthesis of functionalized-magnetic nanoparticles for use as a catalyst in the green synthesis of this compound derivatives. This approach highlights the potential for environmentally friendly and efficient synthesis methods in creating medically significant compounds (Taheri et al., 2021).
Molecular Docking and Computational Studies
- Molecular docking and computational studies have been used to explore the interactions and potential therapeutic applications of this compound derivatives. For example, a study utilized molecular docking to predict the interactions between these compounds and bacterial enzymes, providing insights into their antibacterial mechanisms (Sivakumar et al., 2021).
Therapeutic Potential in Cancer and Tuberculosis
- Some derivatives of this compound have been evaluated for their potential as anticancer and antitubercular agents. These studies involve the synthesis of specific compounds and assessment of their activity against cancer cell lines and Mycobacterium tuberculosis (Neha et al., 2013).
Mechanism of Action
Target of Action
It’s known that aromatic ketones, such as pyrazin-2-yl(pyridin-3-yl)methanone, are important pharmaceutical intermediates .
Mode of Action
This compound is synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This process is catalyzed by transition metals . The oxidation of Csp3-H is a key step in the synthesis of aromatic ketones .
Biochemical Pathways
The compound is involved in the synthesis of aromatic ketones, which play a crucial role in various biochemical reactions .
Pharmacokinetics
The compound has a predicted boiling point of 3560±270 °C and a predicted density of 1257±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.
Result of Action
As an aromatic ketone, it likely participates in various biochemical reactions and could potentially influence cellular processes .
Action Environment
The synthesis of this compound involves a copper-catalyzed reaction with water under mild conditions , suggesting that factors such as temperature and the presence of water and copper could potentially influence its action.
Properties
IUPAC Name |
pyrazin-2-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10(8-2-1-3-11-6-8)9-7-12-4-5-13-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONJEIYQIFJXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2858020.png)
![[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2858021.png)

![1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine](/img/structure/B2858023.png)
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858024.png)



![4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride](/img/structure/B2858031.png)


![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2858039.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2858041.png)
